Hamamelose

描述

2-C-Hydroxymethyl-D-ribose has been reported in Cnidium monnieri, Trachyspermum ammi, and Marsdenia tomentosa with data available.

common sugar of green land plants

Structure

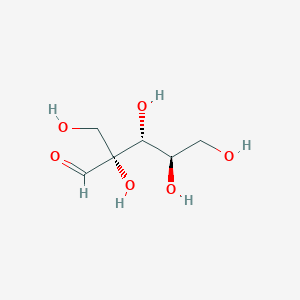

3D Structure

属性

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVNGXVNRCEBDS-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4573-78-8 | |

| Record name | Hamamelose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamamelose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HAMAMELOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Hamamelose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamamelose is a naturally occurring branched-chain monosaccharide, an aldopentose with a hydroxymethyl group at the C2 position.[1] Its unique structure distinguishes it from more common linear sugars and imparts specific chemical properties that are of interest in various fields, including glycobiology and medicinal chemistry. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by quantitative data, experimental methodologies, and structural visualizations.

Chemical Structure and Nomenclature

This compound, systematically known as 2-C-(hydroxymethyl)-D-ribose, is a hexose with the molecular formula C6H12O6.[1][2][3] The defining feature of its structure is the hydroxymethyl branch at the second carbon atom of the pentose chain. This branching prevents the formation of a standard hemiacetal at the anomeric carbon in the same manner as linear aldoses.

Systematic Name (IUPAC): (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal[1][4]

Synonyms: D-Hamamelose, 2-C-Hydroxymethyl-D-ribose[1][2][5]

In solution, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic forms can be five-membered rings (furanoses) or six-membered rings (pyranoses), with each existing as α and β anomers.[6][7] Solid-state analysis has confirmed the presence of a mixture of α- and β-furanoses and pyranoses.[6] The L-enantiomer, L-Hamamelose, also exists and has been synthesized.[8][9]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of D-Hamamelose.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O6 | [1][2][3][4][5] |

| Molecular Weight | 180.16 g/mol | [1][2][5] |

| Monoisotopic Mass | 180.06338810 Da | [1][10] |

| CAS Number | 4573-78-8 | [1][3][5] |

Structural Forms of D-Hamamelose in Equilibrium

The diagram below illustrates the equilibrium between the open-chain and the cyclic furanose and pyranose forms of D-Hamamelose. The formation of the six-membered pyranose ring occurs through the reaction of the C5 hydroxyl group with the C1 aldehyde, while the five-membered furanose ring is formed by the reaction of the C4 hydroxyl group with the aldehyde.[11][12]

Experimental Protocols

Synthesis of L-Hamamelose

An efficient synthesis of L-Hamamelose has been achieved starting from D-ribose.[9] The multi-step process involves a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of a double bond in a vinyl diol intermediate.[9][13] The stability of the lactol form of an intermediate prevents over-oxidation during the cleavage step.[9] This synthetic route provides a valuable chiral building block for the synthesis of other enantiopure compounds.[9]

Enzymatic Acylation of D-Hamamelose

Regioselective acylation of D-Hamamelose is crucial for the synthesis of bioactive compounds like hamamelitannin (2',5-di-O-galloyl-D-hamamelofuranose).[14][15][16] A common experimental approach involves enzymatic catalysis.

A representative protocol for enzymatic benzoylation is as follows:

-

D-Hamamelose is suspended in a suitable organic solvent such as t-butyl methyl ether (t-BuMeO).[14]

-

Molecular sieves (4Å) are added to maintain anhydrous conditions.[14]

-

An acyl donor, for example, vinyl benzoate, is added in excess.[14]

-

An immobilized lipase, such as Lipozyme TL IM, is introduced as the biocatalyst.[14]

-

The reaction mixture is agitated at a controlled temperature (e.g., 37 °C) for a specified duration (e.g., 50 hours).[14]

-

Upon completion, the enzyme and molecular sieves are removed by filtration.[14]

-

The filtrate is concentrated, and the products are purified using column chromatography on silica gel.[14]

The structures of the resulting acylated products are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and other two-dimensional techniques like COSY and HSQC.[14]

Biological Relevance

This compound is a key component of hamamelitannin, a tannin found in the bark and leaves of witch hazel (Hamamelis virginiana).[5][14] Hamamelitannin is known for its antioxidant and anti-inflammatory properties.[5][17] The biological activities of hamamelitannin are attributed to the galloyl moieties esterified to the hydroxyl groups of the core this compound scaffold.[17] While this compound itself does not have prominent direct biological activities reported, its unique branched structure is essential for the overall conformation and function of hamamelitannin and other natural products.

Conclusion

The chemical structure of this compound, characterized by its C2 hydroxymethyl branch, presents a fascinating deviation from common monosaccharides. Its existence in multiple cyclic and anomeric forms in equilibrium dictates its reactivity and its role as a building block in complex natural products. The synthetic and enzymatic methodologies developed for this compound provide researchers with the tools to explore its potential in various applications, from the synthesis of novel bioactive compounds to its use as a chiral scaffold in drug development.

References

- 1. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. CAS 4573-78-8: this compound | CymitQuimica [cymitquimica.com]

- 6. Structure of 2-C-(hydroxymethyl)-D-ribose (this compound) in the solid-state analyzed by CP MAS NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. L-Hamamelose | C6H12O6 | CID 90479693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C6H12O6) [pubchemlite.lcsb.uni.lu]

- 11. Pyranose - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Occurrence and Analysis of D-Hamamelose in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Hamamelose, a branched-chain monosaccharide (2-C-hydroxymethyl-D-ribose), is a naturally occurring sugar found in various plant species. Its presence is often in the form of its derivatives, most notably hamamelitannin, a galloyl ester of D-hamamelose. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for D-hamamelose in plants. It is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery who are interested in this unique carbohydrate.

Natural Sources of D-Hamamelose

D-hamamelose has been identified in a range of plant species, often as a constituent of tannins and other secondary metabolites. The primary and most well-documented source is witch hazel (Hamamelis virginiana), from which the sugar derives its name.

Primary Plant Sources:

-

Hamamelis virginiana (Witch Hazel): The bark and leaves of witch hazel are rich in hamamelitannin, a di-O-galloyl derivative of D-hamamelose.[1][2] The bark, in particular, contains significantly higher concentrations of this compound compared to the leaves.[1][2]

-

Fagaceae Family: Several species within the oak family have been found to contain galloylhamameloses. These include:

-

Castanea crenata (Japanese chestnut)

-

Castanopsis cuspidata (Japanese chinquapin)

-

Castanea sativa (Sweet chestnut)[3]

-

Other Reported Plant Sources:

The PubChem database lists the presence of 2-C-Hydroxymethyl-D-ribose (D-hamamelose) in the following plants, although quantitative data and the specific form (free or derivatized) are less extensively documented in readily available literature:

-

Cnidium monnieri

-

Trachyspermum ammi

-

Marsdenia tomentosa

Quantitative Occurrence of D-Hamamelose Derivatives

Direct quantification of free D-hamamelose in plants is not widely reported, as it primarily exists in conjugated forms. The most abundant and well-quantified derivative is hamamelitannin in Hamamelis virginiana.

Table 1: Quantitative Data of Hamamelitannin in Hamamelis virginiana

| Plant Part | Compound | Concentration (% w/w) | Reference |

| Bark | Hamamelitannin | 4.77 | [1][4] |

| Leaves | Hamamelitannin | < 0.04 | [1][4] |

| Twigs | Hamamelitannin | Not explicitly quantified, but detected | [5] |

Note: One study noted that the bark extract of Hamamelis virginiana is 31 times richer in hamamelitannin than the leaf extract, corroborating the significant difference in concentration.[2]

Experimental Protocols

Protocol 1: Extraction and Quantification of Hamamelitannin from Hamamelis virginiana by HPLC

This protocol is adapted from the methodology described by Wang et al. (2003).[1][4][5]

1. Sample Preparation:

-

Grind dried plant material (bark or leaves) into a fine powder.

2. Extraction:

-

Accurately weigh approximately 100 mg of powdered bark or 1000 mg of powdered leaves into a suitable tube.

-

Add 25 mL of deionized water.

-

Sonicate the mixture for 2 minutes to aid extraction.

-

Centrifuge the solution at 4500 rpm for 5 minutes.

-

Transfer the supernatant to a 50 mL volumetric flask.

-

Re-extract the solid residue with an additional 20 mL of deionized water, following the same sonication and centrifugation steps.

-

Combine the supernatants in the 50 mL volumetric flask and bring the volume to 50 mL with deionized water.

-

Prior to HPLC analysis, centrifuge the final extract at 13,000 rpm for 10 minutes to remove any fine particulate matter.

3. HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution system of methanol, water, and orthophosphoric acid. The specific gradient profile should be optimized based on the column dimensions and HPLC system. A typical starting condition could be a high aqueous phase percentage, gradually increasing the methanol concentration.

-

Detector: Photodiode Array (PDA) detector, monitoring at a wavelength suitable for the detection of gallotannins (e.g., 280 nm).

-

Quantification: Create a calibration curve using a hamamelitannin standard of known concentrations. Calculate the concentration in the plant extracts by comparing the peak areas to the standard curve.

Biosynthesis of D-Hamamelose

The precise biosynthetic pathway of D-hamamelose in plants has not been fully elucidated. However, based on its structure as a branched-chain pentose, it is hypothesized to originate from the pentose phosphate pathway (PPP), which is the primary route for the synthesis of D-ribose.[6] The key step would be the addition of a hydroxymethyl group at the C2 position of a D-ribose precursor.

The formation of other branched-chain sugars in plants, such as D-apiose, involves the rearrangement of the carbon skeleton of a UDP-sugar precursor. A similar mechanism, likely involving a specific isomerase or synthase, is proposed for D-hamamelose. The logical precursor for the C1 branch is formaldehyde, which can be incorporated into a ribose backbone.

Below is a diagram illustrating the proposed logical relationship in the biosynthesis of D-hamamelose.

Caption: Proposed biosynthetic relationship of D-hamamelose to the pentose phosphate pathway.

Experimental Workflow for Analysis

The following diagram outlines the general workflow for the extraction and quantification of D-hamamelose derivatives from plant material.

Caption: Experimental workflow for the analysis of hamamelitannin.

Conclusion

D-hamamelose and its derivatives, particularly hamamelitannin, are significant phytochemicals found in a select group of plants, with Hamamelis virginiana being the most prominent source. The concentration of these compounds is highest in the bark of this plant. The provided HPLC protocol offers a reliable method for the quantification of hamamelitannin, which can serve as a proxy for the presence of D-hamamelose. While the complete biosynthetic pathway of D-hamamelose is yet to be fully elucidated, it is likely derived from the pentose phosphate pathway. Further research is warranted to explore a wider range of plant species for the presence of D-hamamelose and to fully characterize its biosynthesis and physiological role in plants. This knowledge will be invaluable for the potential applications of D-hamamelose and its derivatives in the pharmaceutical and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Tannins from Hamamelis virginiana: identification of proanthocyanidins and hamamelitannin quantification in leaf, bark, and stem extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Can D - Ribose be found in plants? - Blog - KEYINGCHEM [keyingchemical.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Hamamelose in Higher Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Hamamelose, a unique branched-chain pentose sugar, is a constituent of various specialized metabolites in higher plants, including the anti-inflammatory compound hamamelitannin. Despite its biological significance, the complete de novo biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding, proposes a hypothetical pathway based on analogous branched-chain sugar biosynthesis, and provides detailed experimental protocols to facilitate further research in this area. By presenting a cohesive framework, this document aims to accelerate the discovery and characterization of the enzymatic machinery responsible for this compound formation, opening new avenues for metabolic engineering and the development of novel therapeutic agents.

Introduction

This compound (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain monosaccharide found in a variety of higher plants, most notably in witch hazel (Hamamelis virginiana). Its incorporation into secondary metabolites, such as the gallotannin hamamelitannin, confers significant biological activities, including antioxidant and anti-inflammatory properties. While the downstream modifications of this compound, such as acylation, have been studied, the upstream biosynthetic route from central carbon metabolism is not well-defined. Understanding this pathway is critical for harnessing the full potential of this compound-containing compounds in drug development and for the bioengineering of novel plant-derived therapeutics.

This whitepaper will first present a proposed biosynthetic pathway for this compound, drawing strong parallels with the well-characterized biosynthesis of the branched-chain sugar D-apiose. Subsequently, it will detail the known enzymatic activities related to this compound metabolism and provide a collection of experimental protocols to empower researchers to investigate and validate the proposed pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of branched-chain sugars in plants, such as D-apiose, typically originates from UDP-activated sugars derived from the pentose phosphate pathway. We propose a similar multi-step enzymatic cascade for the formation of UDP-D-hamamelose from UDP-D-glucuronic acid, a key intermediate in plant sugar metabolism.

The proposed pathway is initiated by the conversion of Glucose-6-phosphate to UDP-D-glucuronic acid through the action of UDP-sugar pyrophosphorylase and UDP-glucose dehydrogenase. The core of the proposed pathway, the formation of the branched-chain structure, is hypothesized to be catalyzed by a yet-to-be-discovered "UDP-D-hamamelose synthase." This enzyme likely shares mechanistic similarities with UDP-D-apiose/UDP-D-xylose synthase (UAXS). The final steps would involve the release of free this compound and its subsequent phosphorylation for incorporation into other metabolic pathways.

Key Enzymes and Their Properties

While the complete enzymatic roster for this compound biosynthesis is unknown, at least one key enzyme, this compound kinase, has been characterized in a bacterial system. The properties of this enzyme provide a valuable starting point for identifying its plant homolog.

This compound Kinase (EC 2.7.1.102)

This compound kinase catalyzes the ATP-dependent phosphorylation of D-hamamelose at the 2'-position. An early study successfully purified and characterized this enzyme from the bacterium Kluyvera citrophila.[1]

| Parameter | Value | Source |

| Substrates | ATP, D-Hamamelose | [1] |

| Products | ADP, D-Hamamelose 2'-phosphate | [1] |

| Km (D-Hamamelose) | 3 mM | [1] |

| Km (ATP) | 2.5 mM | [1] |

| pH Optimum | 7.5 | [1] |

| Molecular Weight | 21,000 Da | [1] |

Table 1: Biochemical Properties of this compound Kinase from Kluyvera citrophila.

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to identify and characterize the enzymes involved in this compound biosynthesis.

Protocol for this compound Kinase Activity Assay

This protocol is adapted from the characterization of bacterial this compound kinase and can be used to screen plant protein extracts for this activity.[1]

Materials:

-

Plant protein extract or purified enzyme fraction

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

-

100 mM D-Hamamelose solution

-

100 mM ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well microplate

-

Plate reader for luminescence detection

Procedure:

-

Prepare the reaction mixture in a microplate well:

-

25 µL of 2x Assay Buffer

-

5 µL of 100 mM D-Hamamelose

-

10 µL of plant protein extract

-

10 µL of 100 mM ATP

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Run appropriate controls, including a reaction without D-hamamelose and a reaction without the protein extract.

-

Calculate the specific activity of this compound kinase in the plant extract.

Protocol for the Putative UDP-D-Hamamelose Synthase Assay

This hypothetical assay is based on the known activity of UDP-D-apiose/UDP-D-xylose synthase and aims to detect the conversion of UDP-D-glucuronic acid to UDP-D-hamamelose.

Materials:

-

Plant protein extract or purified enzyme fraction

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM NAD+

-

10 mM UDP-D-glucuronic acid solution

-

HPLC-MS/MS system

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare the reaction mixture:

-

50 µL of 2x Assay Buffer

-

10 µL of 10 mM UDP-D-glucuronic acid

-

40 µL of plant protein extract

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Terminate the reaction by adding 100 µL of ice-cold methanol and centrifuge to precipitate proteins.

-

Analyze the supernatant by HPLC-MS/MS to detect the formation of UDP-D-hamamelose.

-

Use a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid).

-

Monitor for the expected mass-to-charge ratio of UDP-D-hamamelose in the mass spectrometer.

-

References

Physical and chemical properties of L-hamamelose.

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-hamamelose, a naturally occurring branched-chain monosaccharide, is a pivotal chiral building block in the synthesis of a variety of enantiopure compounds. As the levorotatory enantiomer of the more commonly studied D-hamamelose, understanding its distinct physical and chemical properties is crucial for its application in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core physical and chemical characteristics of L-hamamelose, including its structure, melting point, and optical activity. Furthermore, it outlines comprehensive experimental protocols for its synthesis and analysis, and visualizes key workflows to aid in laboratory application. While specific quantitative data for L-hamamelose is limited in the current literature, this guide consolidates available information and supplements it with data on its D-enantiomer and related compounds to provide a thorough resource.

Physical Properties

The physical properties of L-hamamelose are fundamental to its handling, formulation, and application in various research and development settings. While extensive data specifically for the L-isomer is not always available, the following tables summarize the known quantitative data and provide context with data from its D-enantiomer.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Crystalline solid | Inferred from synthesis papers |

Melting Point

The melting point is a critical indicator of purity.

| Compound | Melting Point (°C) | Source |

| L-Hamamelose | 110-111 | |

| D-Hamamelose | 111 |

Optical Rotation

Optical rotation is a key property for distinguishing between enantiomers.

| Compound | Specific Rotation ([α]D) | Conditions | Source |

| L-Hamamelose | +7.3° (equilibrium) | Water, 22°C | |

| D-Hamamelose | -7.4° (equilibrium) | Water, 21°C |

Solubility

Chemical Properties

The chemical properties of L-hamamelose are dictated by its unique branched-chain structure and the presence of multiple stereocenters.

Structure

L-hamamelose is a C2-branched pentose, specifically 2-C-(hydroxymethyl)-L-ribose. In solution, it exists as an equilibrium mixture of α and β furanose and pyranose rings, as well as the open-chain form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data specifically for L-hamamelose are not fully assigned in the available literature. However, studies on D,L-hamamelose and its derivatives confirm the presence of multiple anomers in solution, leading to complex spectra.[5] The analysis of these spectra is essential for confirming the structure and purity of synthesized L-hamamelose.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical techniques used to characterize L-hamamelose.

Synthesis of L-Hamamelose

An efficient synthetic route for L-hamamelose starts from D-ribose, achieving an overall yield of 42% over six steps.[6][7] The key transformations involve a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage.

dot

References

An In-depth Technical Guide to Hamamelose: Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamamelose, a branched-chain hexose, holds a unique position in carbohydrate chemistry. First identified in the bark of the witch hazel plant, Hamamelis virginiana, its discovery and structural elucidation posed a significant challenge to chemists of the 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery, historical significance, and key experimental methodologies related to this compound. It details the initial isolation from its natural source, the pivotal role of Emil Fischer's work in carbohydrate chemistry in providing the framework for its structural determination, and its subsequent synthesis. Furthermore, this guide summarizes its known biological activities and presents relevant quantitative data in a structured format. Detailed experimental protocols for its extraction, characterization, and biological evaluation are provided to aid researchers in the field.

Discovery and Initial Isolation

The discovery of this compound is intrinsically linked to the chemical investigation of the American witch hazel, Hamamelis virginiana. While the exact date of its first isolation as a distinct chemical entity is not definitively documented in readily available literature, its presence was inferred from the structure of hamamelitannin, a major constituent of witch hazel bark. Early chemical analyses of witch hazel bark in the late 19th century focused on its astringent properties, which were attributed to the presence of tannins.

It was through the hydrolysis of these tannins that chemists began to unravel their constituent components. The unusual branched-chain structure of this compound made its identification and characterization a complex endeavor for the analytical techniques of the era. The name "this compound" itself is a direct reference to its origin from the Hamamelis plant.

Historical Significance in Carbohydrate Chemistry

The elucidation of the structure of this compound occurred during a golden age of carbohydrate chemistry, largely dominated by the pioneering work of Emil Fischer. While there is no direct evidence of Fischer himself working on this compound, his groundbreaking research on the structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, provided the essential theoretical and experimental framework for understanding such complex monosaccharides.

Fischer's work on establishing the configuration of glucose and other sugars, his development of the Fischer projection, and his methods for synthesizing and degrading sugars were instrumental for other chemists to tackle the challenge of branched-chain sugars like this compound. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, was a critical tool in the arsenal of carbohydrate chemists and conceptually important for understanding the relationships between different sugars.

The confirmation of this compound's structure as 2-C-hydroxymethyl-D-ribose was a significant step in expanding the known diversity of monosaccharides beyond the linear aldoses and ketoses that were the primary focus of early research. It highlighted the existence of naturally occurring branched-chain sugars and spurred further investigation into their biosynthesis and biological roles.

Physicochemical Properties

A summary of the key physicochemical properties of D-hamamelose is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | [1] |

| CAS Number | 4573-78-8 | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | General knowledge |

Experimental Protocols

Extraction of Hamamelitannin from Hamamelis virginiana Bark (Historical Context)

This protocol is a generalized representation of early methods for the extraction of tannins from plant material.

Objective: To extract crude hamamelitannin from the bark of Hamamelis virginiana.

Materials:

-

Dried and powdered bark of Hamamelis virginiana

-

Water

-

Ethanol

-

Lead acetate solution

-

Hydrogen sulfide gas

-

Filter paper and funnel

-

Evaporation apparatus (e.g., water bath)

Procedure:

-

Extraction: The powdered bark is repeatedly extracted with hot water to dissolve the tannins.

-

Precipitation of Impurities: The aqueous extract is treated with a solution of lead acetate. This precipitates various impurities, including gums and resins, as well as forming a lead salt of the tannin.

-

Filtration: The precipitate is collected by filtration.

-

Decomposition of the Lead Salt: The collected precipitate is suspended in water, and hydrogen sulfide gas is passed through the suspension. This decomposes the lead tannate, precipitating lead sulfide and releasing the free tannin into the solution.

-

Removal of Lead Sulfide: The lead sulfide is removed by filtration.

-

Concentration: The filtrate, containing the crude hamamelitannin, is concentrated by evaporation under reduced pressure to yield a solid residue.

Hydrolysis of Hamamelitannin to Yield this compound

Objective: To hydrolyze hamamelitannin to release its constituent sugar, this compound.

Materials:

-

Crude or purified hamamelitannin

-

Dilute sulfuric acid (e.g., 2-5%)

-

Barium carbonate

-

Ethanol

-

Filter paper and funnel

-

Reflux apparatus

Procedure:

-

Acid Hydrolysis: The hamamelitannin is dissolved in dilute sulfuric acid and heated under reflux for several hours. This process cleaves the ester linkages between this compound and gallic acid.

-

Neutralization: After cooling, the excess sulfuric acid is neutralized by the careful addition of barium carbonate. This precipitates barium sulfate.

-

Filtration: The barium sulfate precipitate is removed by filtration.

-

Concentration and Crystallization: The filtrate, containing this compound and gallic acid, is concentrated. Upon cooling and the addition of ethanol, the less soluble gallic acid will crystallize out and can be removed by filtration. The remaining solution containing this compound can be further purified by recrystallization.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution. A control well should contain buffer instead of the test compound.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 20 µL of pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Drug Development Potential

While much of the research on the biological effects of witch hazel has focused on the tannin components, this compound itself has been investigated for its biological activities. Of particular interest is its potential role in carbohydrate metabolism.

Enzyme Inhibition

Studies have shown that hamamelitannin, the galloylated derivative of this compound, is a potent inhibitor of α-glucosidase.[3][4] This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels. While the inhibitory activity is primarily attributed to the galloyl moieties, the this compound core is essential for the molecule's overall structure and interaction with the enzyme's active site. Further research is needed to quantify the direct inhibitory effects of this compound on various glycosidases.

Table of Hamamelitannin Inhibition Data

| Enzyme | Organism | IC50 / Ki | Reference |

| α-Glucosidase | Saccharomyces cerevisiae | Ki: 25.79 nM | [3] |

| Acetylcholinesterase | - | Ki: 7.40 nM | [3] |

| Butyrylcholinesterase | - | Ki: 1.99 nM | [3] |

| Carbonic Anhydrase I | Human | Ki: 10.18 nM | [3] |

| Carbonic Anhydrase II | Human | Ki: 18.26 nM | [3] |

Cell-Based Assays

Cell-based assays are crucial for understanding the effects of compounds like this compound on cellular processes. For instance, assays measuring glucose uptake in cell lines such as 3T3-L1 adipocytes or C2C12 myotubes can provide insights into its potential role in modulating glucose metabolism.

Experimental Workflow for a Cell-Based Glucose Uptake Assay

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Hamamelose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamamelose is a naturally occurring branched-chain monosaccharide, first isolated from the tannin of witch hazel (Hamamelis virginiana L.).[1] Its unique structure, featuring a hydroxymethyl group at the C2 position of a ribose sugar, gives rise to a number of stereoisomers, including enantiomers, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its various isomeric forms, their physicochemical properties, and relevant experimental protocols for their separation and characterization.

Stereochemistry of this compound

This compound, with the chemical name 2-C-(hydroxymethyl)-ribose, possesses multiple chiral centers, leading to the existence of several stereoisomers. The D- and L-configurations are determined by the stereochemistry at C4, analogous to other sugars. Within each of these configurations, the cyclization of the sugar can lead to the formation of furanose (five-membered ring) and pyranose (six-membered ring) forms, each of which can exist as α and β anomers. This results in a complex equilibrium of isomers in solution.

The primary enantiomeric pair of this compound is D-hamamelose and L-hamamelose.

-

D-Hamamelose: (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

-

L-Hamamelose: (2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

Enantiomers and Diastereomers

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. D-hamamelose and L-hamamelose are enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. The different anomers (α and β) and ring forms (furanose and pyranose) of a single enantiomer (e.g., α-D-hamamelofuranose and β-D-hamamelofuranose) are diastereomers.

Physicochemical Properties

The distinct three-dimensional arrangements of the stereoisomers of this compound result in different physicochemical properties, which are crucial for their separation and identification.

| Property | D-Hamamelose | L-Hamamelose | Reference |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [1] |

| Melting Point | 111 °C | 110-111 °C | [1] |

| Specific Rotation ([α]D) | -7.4° (equilibrium in water) | +1.3° (3 min) → +7.3° (equilibrium after 17 min) | [1] |

| Solubility | Soluble in water. | Soluble in water. |

Table 1: Physicochemical Properties of D- and L-Hamamelose.

Experimental Protocols

Synthesis of this compound Stereoisomers

An efficient synthesis of L-hamamelose can be achieved from D-ribose in a multi-step process. The key steps involve a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of a double bond. This synthetic route yields L-hamamelose in a 42% overall yield.[2]

Separation of this compound Stereoisomers

The separation of enantiomers and diastereomers of this compound is critical for studying their individual biological activities. Chiral chromatography is the most effective method for this purpose.

-

Column: A column with a chiral selector such as amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD) would be a suitable starting point.

-

Mobile Phase: A normal-phase eluent system, typically a mixture of hexane/isopropanol or hexane/ethanol, often provides good enantioselectivity for polar analytes like sugars. The ratio of the solvents would need to be optimized to achieve baseline separation.

-

Detection: A refractive index detector (RID) is commonly used for the detection of underivatized sugars.

For GC analysis, derivatization of the hydroxyl groups of this compound is necessary to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method. The resulting trimethylsilyl (TMS) ethers can then be separated on a chiral capillary column.

-

Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., β- or γ-cyclodextrin derivatives) is often effective for the enantioselective separation of derivatized monosaccharides.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard for this type of analysis.

-

Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) is typically employed to ensure the elution of the derivatized isomers.

Characterization of this compound Stereoisomers

The measurement of specific rotation is a fundamental method for characterizing enantiomers.

-

Protocol for Optical Rotation Measurement:

-

Prepare a solution of the this compound isomer of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (typically water).

-

Use a calibrated polarimeter with a sodium D-line light source (589 nm).

-

Fill a 1 dm polarimeter tube with the solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a controlled temperature (e.g., 20 °C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. A study by Szarek et al. provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound in aqueous equilibrium.[1]

-

Sample Preparation: Dissolve the this compound sample in deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the complete assignment of proton and carbon signals for the different isomeric forms present in solution.

Biological Significance and Signaling Pathways

This compound has been identified as a precursor in the biosynthesis of 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of RuBisCO, a key enzyme in the Calvin cycle of photosynthesis. This pathway highlights the metabolic importance of this compound in plants.

References

The Enigmatic Role of Hamamelose in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamamelose, a branched-chain hexose, has long been recognized as a constituent of certain plant species, most notably in the form of hamamelitannin. However, its broader biological significance within plant metabolism has remained largely underappreciated. This technical guide synthesizes current research to provide an in-depth understanding of the metabolic role of this compound, from its biosynthesis linked to the Calvin cycle to its function as a precursor for a key photosynthetic regulatory molecule. We present quantitative data on its occurrence, detail experimental protocols for its analysis, and propose signaling and metabolic pathways. This document serves as a comprehensive resource for researchers in plant biology, biochemistry, and drug development, aiming to stimulate further investigation into this intriguing carbohydrate.

Introduction

This compound (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain sugar found in a variety of plants[1]. Historically, its study has been closely associated with hamamelitannin, a tannin in which this compound forms the core structure, found in witch hazel (Hamamelis virginiana)[2]. While the chemistry and bioactivity of hamamelitannin are well-documented, the independent metabolic functions of this compound are less understood. Recent findings, however, have begun to shed light on its more fundamental role in plant physiology, particularly its connection to primary carbon metabolism and the regulation of photosynthesis. This guide aims to consolidate the current knowledge on the biological role of this compound, providing a technical framework for future research and potential applications.

Biosynthesis and Metabolic Fate of this compound

A Proposed Biosynthetic Pathway from the Calvin Cycle

Evidence suggests that the biosynthesis of this compound is intricately linked to the Calvin cycle, the primary pathway of carbon fixation in plants[3]. The proposed pathway originates from fructose-1,6-bisphosphate (FBP), a key intermediate in the Calvin cycle and glycolysis[4][5]. While the exact enzymatic steps are still under investigation, a plausible hypothesis involves the isomerization and rearrangement of FBP or its derivatives.

A key breakthrough in understanding this compound metabolism came from studies on the biosynthesis of 2-carboxy-D-arabinitol 1-phosphate (CA1P)[4][5]. CA1P is a potent nocturnal inhibitor of RuBisCO, the enzyme responsible for carbon dioxide fixation[4][6]. Research has shown that this compound is a direct precursor to 2-carboxy-D-arabinitol (CA), which is then phosphorylated to form CA1P[7]. This places this compound in a critical position for regulating photosynthesis.

The proposed biosynthetic pathway is as follows:

Conversion to 2-Carboxy-D-arabinitol 1-Phosphate (CA1P)

The conversion of this compound to CA and subsequently to CA1P is a key aspect of its metabolic role in certain plants[7]. In leaves of Phaseolus vulgaris, radioactively labeled this compound was shown to be converted into both CA and CA1P[7]. This process is light-regulated, with CA1P levels being highest in the dark to inhibit RuBisCO when photosynthesis is not active[6]. The degradation of CA1P is catalyzed by CA1P phosphatase in the light, releasing RuBisCO for carbon fixation[6].

Occurrence and Quantitative Data

This compound has been identified in various plant species, although quantitative data remains limited. The concentration of this compound can vary depending on the plant species, tissue type, and environmental conditions.

| Plant Species | Tissue | This compound Concentration (nmol·g⁻¹ fresh weight) | Conditions | Reference |

| Phaseolus vulgaris | Leaves | 68 | Light | [7] |

| Phaseolus vulgaris | Leaves | 35 | Dark | [7] |

| Hamamelis virginiana | Bark | Not quantified, but a major component of hamamelitannin | - | [2] |

| Cnidium monnieri | - | Reported presence | - | [1] |

| Trachyspermum ammi | - | Reported presence | - | [1] |

| Marsdenia tomentosa | - | Reported presence | - | [1] |

Potential Roles in Plant Physiology

Regulation of Photosynthesis

As a precursor to the RuBisCO inhibitor CA1P, this compound plays an indirect but crucial role in the regulation of photosynthesis in plants that utilize this inhibitory mechanism[4][7]. By providing the carbon skeleton for CA1P, this compound metabolism is linked to the diurnal cycle of photosynthetic activity, helping to conserve energy during periods of darkness.

Precursor to Secondary Metabolites

The most well-established role of this compound as a precursor to secondary metabolites is in the formation of hamamelitannin[2]. In this molecule, two galloyl groups are attached to a this compound core. Hamamelitannin and other tannins are known for their roles in plant defense against herbivores and pathogens, as well as their antioxidant properties.

Stress Response

The link between this compound and the regulation of photosynthesis suggests a potential role in plant stress responses. Under conditions of stress, such as drought or high light, the regulation of carbon fixation is critical to prevent photo-oxidative damage. While direct evidence is still lacking, it is plausible that the this compound-to-CA1P pathway could be modulated in response to environmental stressors. Further research is needed to investigate the changes in this compound concentration under various abiotic and biotic stress conditions.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is a general guideline and may require optimization for different plant tissues.

-

Harvesting and Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction Solvent: Prepare an 80% methanol (v/v) solution in water.

-

Extraction Procedure: a. Weigh approximately 100 mg of the dried, powdered plant material into a microcentrifuge tube. b. Add 1 mL of 80% methanol. c. Vortex thoroughly for 1 minute. d. Incubate at 60°C for 20 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 10 minutes. f. Transfer the supernatant to a new tube. g. Repeat the extraction (steps b-f) on the pellet with another 1 mL of 80% methanol. h. Combine the supernatants.

-

Sample Cleanup (Optional): For cleaner samples, the combined supernatant can be passed through a 0.22 µm syringe filter.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.

-

Sample Preparation: Take a known volume of the methanolic extract (e.g., 100 µL) and evaporate to dryness under a stream of nitrogen gas.

-

Derivatization: a. Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects the aldehyde and ketone groups. b. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Column: A non-polar column, such as a DB-5ms, is typically used.

-

Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 5°C/minute to 300°C, held for 5 minutes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

-

-

Quantification: Identification of the this compound-TMS derivative is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area and comparing it to a standard curve of derivatized this compound.

Future Directions and Conclusion

The study of this compound in plant metabolism is a burgeoning field with significant potential. While its role as a precursor to hamamelitannin and CA1P is becoming clearer, many questions remain. Future research should focus on:

-

Elucidating the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of Calvin cycle intermediates to this compound.

-

Broader metabolic roles: Investigating the potential involvement of this compound in cell wall biosynthesis, as a compatible solute in stress tolerance, or as a precursor to other secondary metabolites.

-

Quantitative analysis across diverse species: Expanding the quantitative data on this compound concentrations in a wider range of plant species and under various environmental conditions.

-

Genetic and regulatory networks: Identifying the genes and regulatory elements that control this compound metabolism.

References

- 1. This compound | C6H12O6 | CID 193393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Regulation of 2-carboxy-D-arabinitol 1-phosphate phosphatase: activation by glutathione and interaction with thiol reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, investigated by 31P n.m.r - PMC [pmc.ncbi.nlm.nih.gov]

Hamamelose as a Precursor: A Technical Guide to its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamamelose, a branched-chain pentose, represents a unique chiral building block with significant potential in organic synthesis. Its distinct structure, featuring a quaternary carbon center, offers a scaffold for the synthesis of complex molecules. This technical guide provides an in-depth exploration of the documented uses of D-hamamelose as a precursor for other organic compounds, with a primary focus on the synthesis of hamamelitannin and its derivatives. The guide details both chemical and enzymatic pathways, providing comprehensive experimental protocols and quantitative data to support researchers in their synthetic endeavors.

I. Chemical Synthesis of Hamamelitannin Derivatives

The chemical synthesis of hamamelitannin, a bioactive gallotannin, from D-hamamelose has been achieved through a multi-step process involving the protection of the sugar backbone followed by regioselective acylation.

A. Protection of this compound

To achieve regioselective acylation, it is often necessary to first protect certain hydroxyl groups of the this compound molecule. A common strategy involves the formation of an isopropylidene acetal.

B. Regioselective Acylation

With the protected this compound derivative in hand, the galloyl moieties can be introduced. One effective method utilizes an organotin-mediated acylation.[1][2] This approach allows for the preferential acylation of the primary hydroxyl groups.

C. Deprotection

The final step in the chemical synthesis is the removal of the protecting groups to yield the target compound.

II. Enzymatic Synthesis of this compound Derivatives

Enzymatic methods offer a powerful alternative to classical chemical synthesis, often providing high regioselectivity under mild reaction conditions. Lipases are particularly effective biocatalysts for the acylation of this compound.

A. Enzymatic Benzoylation of D-Hamamelose

Pilot studies on the enzymatic benzoylation of unprotected D-hamamelose have demonstrated the feasibility of using lipases for this transformation.[1][2]

B. Enzymatic Galloylation of Protected this compound

The enzymatic galloylation of protected this compound has been shown to be a highly efficient and regioselective process.[1][3]

C. Two-Step Enzymatic Synthesis of Hamamelitannin

A highly efficient, two-step enzymatic synthesis of hamamelitannin from D-hamamelose has been developed, offering a preparatively simple route to this bioactive molecule.[1][2] This method utilizes a hydrophobized vinyl gallate to achieve high yields.

Data Presentation

Table 1: Chemical Synthesis of Hamamelitannin from 2,3-O-Isopropylidene-α,β-D-hamamelofuranose

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Acylation | 3,4,5-tri-O-acetylgalloyl chloride, Bu₂SnO | 2',5-di-O-(3,4,5-tri-O-acetylgalloyl)-2,3-O-isopropylidene-α,β-D-hamamelofuranose | - | [1][2] |

| 2 | Deprotection | - | Hamamelitannin | 79 | [1][2] |

Table 2: Enzymatic Benzoylation of D-Hamamelose

| Acyl Donor (equiv.) | Biocatalyst | Solvent | Temperature (°C) | Time (h) | Products | Total Yield (%) | Reference |

| Vinyl benzoate (4) | Lipozyme TL IM | t-BuMeO | 37 | 50 | Benzoylated furanoses (including 52% tribenzoates) | 89 | [1][2] |

Table 3: Enzymatic Galloylation of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose

| Acyl Donor | Biocatalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Vinyl gallate | Lipozyme TL IM | t-BuOH | 37 | 242 | 5-O-galloylated product | - | [1][3] |

| Vinyl gallate | Lipozyme TL IM | t-BuMeO | 37 | 61 | 5-O-galloylated product | 82 | [1][3] |

Table 4: Two-Step Enzymatic Synthesis of Hamamelitannin from D-Hamamelose

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | Acylation | Vinyl 2,3,5-tri-O-benzyl gallate, Lipozyme TL IM | 2',5-diacylated hamamelofuranoside | 84 | [1][2] |

| 2 | Debenzylation | - | Hamamelitannin | 82 (from this compound) | [1][2] |

Experimental Protocols

Chemical Synthesis of Hamamelitannin[1][2]

Step 1: Acylation of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose The detailed protocol for the Bu₂SnO-promoted acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with 3,4,5-tri-O-acetylgalloyl chloride is described in the source literature.

Step 2: Deprotection The methodology for the subsequent deprotection to yield hamamelitannin is also detailed in the cited reference.

Enzymatic Benzoylation of D-Hamamelose[1]

D-Hamamelose (0.36 g, 2 mmol) is suspended in t-butyl methyl ether (t-BuMeO, 40 mL). To this suspension, add molecular sieves (4Å, 2g), vinyl benzoate (1.11 mL, 4 equivalents), and Lipozyme TL IM (0.4 g). The reaction vessel is tightly sealed and shaken on a vibrating shaker at 450 rpm in an incubator at 37 °C for 50 hours. Following the reaction, the mixture is filtered through Celite 545, and the filter cake is washed multiple times with ethyl acetate. The combined filtrate is concentrated, and the resulting mixture is purified by silica gel column chromatography using a toluene/EtOAc gradient (3:1 to 1:2) to isolate the benzoylated products.

Enzymatic Galloylation of 2,3-O-Isopropylidene-α,β-D-hamamelofuranose[1]

Isopropylidenated this compound (0.220 g, 1 mmol) and vinyl gallate (0.588 g, 3.0 mmol, 3.0 equiv.) are dissolved in dry t-BuMeO (20 mL) at room temperature. Activated molecular sieves (4Å, 0.5 g) and Lipozyme TL IM (0.8 g) are added. The reaction mixture is shaken at 450 rpm and 37 °C for 61 hours. The reaction is terminated by filtration, and the filter cake is washed several times with ethyl acetate. The combined organic phases are concentrated under reduced pressure to yield the crude product, which can be further purified.

Visualizations

Caption: Chemical synthesis pathway for Hamamelitannin.

Caption: Experimental workflow for enzymatic benzoylation.

Caption: Two-step enzymatic synthesis of Hamamelitannin.

IV. Broader Synthetic Applications and Future Outlook

While the synthesis of hamamelitannin and its acylated derivatives is the most extensively documented use of this compound as a precursor, its inherent chirality and unique branched structure suggest wider potential in organic synthesis. As a member of the "chiral pool," this compound could, in principle, serve as a starting material for the synthesis of a variety of complex molecules, including other natural products, pharmaceuticals, and specialty chemicals.

However, based on currently available literature, the exploration of this compound in the synthesis of other classes of compounds, such as heterocyclic or carbocyclic systems, remains limited. The development of novel synthetic methodologies that leverage the unique stereochemistry of this compound could open new avenues for its application. Future research in this area could focus on:

-

Transformations of the furanose ring: Ring-opening, rearrangement, and functionalization reactions to create novel carbocyclic and heterocyclic scaffolds.

-

Utilization of the hydroxymethyl group: Derivatization and elaboration of the C2-hydroxymethyl group to introduce new functionalities and build molecular complexity.

-

Total synthesis of other natural products: Employing this compound as a chiral starting material for the asymmetric synthesis of complex natural products beyond the gallotannin family.

The continued exploration of both chemical and enzymatic transformations of this compound will undoubtedly unlock its full potential as a versatile precursor in organic synthesis, providing new tools for drug discovery and development.

References

- 1. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Hamamelose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamamelose, a branched-chain pentose (2-C-hydroxymethyl-D-ribose), is a naturally occurring sugar found in various plants, notably in the bark of Hamamelis virginiana (witch hazel). Its unique structure makes it a valuable chiral building block in organic synthesis and a component of bioactive natural products such as hamamelitannin. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in research and drug development. This guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for its analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of D-hamamelose is presented below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Exact Mass | 180.06338810 Da |

| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra of underivatized this compound are not widely published, predicted collision cross-section (CCS) values for various adducts provide valuable information for its identification by ion mobility-mass spectrometry. These values, calculated for D-hamamelose, offer insights into the ion's shape and size in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.07067 | 137.3 |

| [M+Na]⁺ | 203.05261 | 142.2 |

| [M-H]⁻ | 179.05611 | 130.6 |

| [M+NH₄]⁺ | 198.09721 | 153.4 |

| [M+K]⁺ | 219.02655 | 141.3 |

| [M+H-H₂O]⁺ | 163.06065 | 133.4 |

| [M+HCOO]⁻ | 225.06159 | 151.5 |

| [M+CH₃COO]⁻ | 239.07724 | 168.3 |

Infrared (IR) Spectroscopy

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohols) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (Alkanes) | Stretching | 3000 - 2850 | Strong |

| C=O (Aldehyde) | Stretching | 1740 - 1720 | Strong |

| C-O (Alcohols, Ethers) | Stretching | 1300 - 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not publicly accessible. The following tables provide representative chemical shift ranges for the protons (¹H) and carbons (¹³C) of furanose and pyranose forms of a branched pentose like this compound, based on known data for similar carbohydrate structures.[3][4][5][6] It is important to note that the exact chemical shifts will depend on the solvent, temperature, and the equilibrium between different anomeric and ring forms.

¹H NMR - Representative Chemical Shifts (ppm)

| Proton | Furanose Form | Pyranose Form |

| H-1 (Anomeric) | 5.1 - 5.4 | 4.8 - 5.2 |

| H-2 | - | ~3.5 - 3.8 |

| H-3 | ~4.0 - 4.3 | ~3.6 - 3.9 |

| H-4 | ~3.9 - 4.2 | ~3.4 - 3.7 |

| H-5 | ~3.6 - 3.8 | ~3.5 - 4.0 |

| CH₂OH | ~3.5 - 3.8 | ~3.6 - 3.9 |

¹³C NMR - Representative Chemical Shifts (ppm)

| Carbon | Furanose Form | Pyranose Form |

| C-1 (Anomeric) | 100 - 105 | 95 - 100 |

| C-2 | 80 - 85 | 75 - 80 |

| C-3 | 75 - 80 | 70 - 75 |

| C-4 | 80 - 85 | 68 - 73 |

| C-5 | 62 - 66 | 65 - 70 |

| CH₂OH | 60 - 64 | 61 - 65 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a polar compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O) for carbohydrates.[7][8][9]

-

Ensure the sample is fully dissolved. Gentle warming may be necessary.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

The final sample height in the tube should be approximately 4-5 cm.[7]

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. For samples in D₂O, the residual HDO signal is suppressed using a presaturation sequence. A "D₂O shake" can be performed by adding a drop of D₂O to a sample initially dissolved in a different solvent (like DMSO-d₆) to identify exchangeable -OH protons.[10][11]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon atom. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration and longer acquisition time are typically required.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

IR Spectroscopy (ATR-FTIR)

Sample Preparation and Data Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

-

Record a background spectrum of the clean, empty ATR crystal.[12]

-

Place a small amount of solid this compound powder (a few milligrams) onto the center of the ATR crystal.[12][13]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[13]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

After the measurement, clean the crystal surface thoroughly.[12]

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent mixture, such as water:acetonitrile or water:methanol, at a concentration of approximately 1 mg/mL.[14]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.[14]

-

To enhance ionization and the formation of specific adducts, a low concentration of a salt (e.g., sodium acetate or ammonium acetate) can be added to the final solution.[15][16]

Data Acquisition:

-

The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass spectra are acquired in both positive and negative ion modes.

-

Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal intensity of the analyte.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ions of interest to generate fragmentation patterns.

Biological Activity and Signaling Pathway

Hamamelitannin, a digalloyl ester of this compound, has been shown to exhibit insulin-mimetic activity.[17][18] One of its key actions is the potentiation of glucose uptake in cells by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[18][19] This process is a critical step in the insulin signaling pathway.

Caption: Hamamelitannin stimulates the insulin signaling pathway, leading to GLUT4 translocation.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS * | Semantic Scholar [semanticscholar.org]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studymind.co.uk [studymind.co.uk]

- 11. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. jasco.co.uk [jasco.co.uk]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. advion.com [advion.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hamamelitannin’s Antioxidant Effect and Its Inhibition Capability on α-Glycosidase, Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase Enzymes [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Guide to the Furanose and Pyranose Forms of Hamamelose for Researchers and Drug Development Professionals

An authoritative overview of the structural chemistry of hamamelose, detailing its furanose and pyranose forms. This document provides a comprehensive analysis of their conformational equilibrium, supported by spectroscopic data and experimental methodologies, to aid in research and development applications.

Introduction

This compound, chemically known as 2-C-hydroxymethyl-D-ribose, is a naturally occurring branched-chain monosaccharide.[1] Its unique structure, featuring a hydroxymethyl group at the C2 position, imparts distinct chemical properties and biological activities, making it a molecule of interest in various fields, including drug development. Understanding the conformational landscape of this compound, specifically the equilibrium between its five-membered (furanose) and six-membered (pyranose) cyclic hemiacetal forms, is crucial for elucidating its structure-activity relationships and for the rational design of this compound-based therapeutics.

In aqueous solutions, monosaccharides with five or more carbons exist as an equilibrium mixture of their open-chain and cyclic forms. The six-membered pyranose ring is generally the more thermodynamically stable form for most aldohexoses due to reduced ring strain. However, the structural features of this compound, particularly the branching at C2, can influence the relative stability and population of its furanose and pyranose anomers. This guide provides a detailed technical examination of these forms, presenting available quantitative data, experimental protocols for their characterization, and visualizations of their structural relationships.

Structural Forms of this compound: Furanose and Pyranose Rings

This compound can cyclize to form both furanose and pyranose rings. The furanose form results from the intramolecular reaction between the aldehyde at C1 and the hydroxyl group at C4, creating a five-membered ring. The pyranose form is the result of the reaction between the C1 aldehyde and the C5 hydroxyl group, leading to a six-membered ring. Each of these ring forms can exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C1).

The equilibrium between these different forms of this compound in solution is a dynamic process, with the open-chain form acting as an intermediate. The relative proportions of the furanose and pyranose anomers are influenced by factors such as solvent, temperature, and the presence of substituents.

Quantitative Analysis of this compound Anomers

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the anomeric center of various acylated D-hamamelofuranose derivatives, confirming the stability and identifiability of the furanose ring in these compounds.

| Compound | Anomer | H-1 Chemical Shift (ppm) | C-1 Chemical Shift (ppm) |

| 2,3-O-Isopropylidene-5-O-(3,4,5-tri-O-acetylgalloyl)-α,β-D-hamamelofuranose | α | 5.36 | 105.4 |

| β | 5.19 | 99.2 | |

| 2,3-O-Isopropylidene-2',5-di-O-(3,4,5-tri-O-acetylgalloyl)-α,β-D-hamamelofuranose | α | 5.42 | 105.0 |

| β | 5.26 | 99.3 |

Data extracted from a study on the synthesis of hamamelitannin and enzymatic acylation of D-hamamelose.

Experimental Protocols

The primary technique for the qualitative and quantitative analysis of the furanose and pyranose forms of this compound in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural information in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Equilibrium Analysis

This protocol outlines a general methodology for determining the equilibrium distribution of this compound anomers in an aqueous solution.

1. Sample Preparation:

-

Dissolve a precisely weighed amount of this compound (e.g., 10-20 mg) in a known volume of deuterium oxide (D₂O, 99.9%).[2][3]

-

Transfer the solution to a 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours) to ensure mutarotation has reached equilibrium.

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

¹H NMR: The anomeric protons typically resonate in a distinct region of the spectrum (usually between 4.5 and 5.5 ppm).[4] The signals for the α and β anomers of both the furanose and pyranose forms will be unique.

-

¹³C NMR: The anomeric carbons also have characteristic chemical shifts (often in the 90-110 ppm range), providing complementary information to the ¹H spectrum.

-

2D NMR (COSY and HSQC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals for each anomer by establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).

3. Data Analysis and Quantification:

-

Identify and assign the anomeric proton signals for each of the furanose and pyranose anomers in the ¹H NMR spectrum.

-

Integrate the area under each anomeric proton signal.

-

The relative percentage of each anomer is calculated by dividing the integral of its specific anomeric proton signal by the sum of the integrals of all identified anomeric proton signals, then multiplying by 100.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for the different forms of this compound in the solid state.

1. Crystallization:

-

Grow single crystals of this compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions (e.g., solvent, temperature, concentration).

2. Data Collection:

-

Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

3. Structure Solution and Refinement:

-